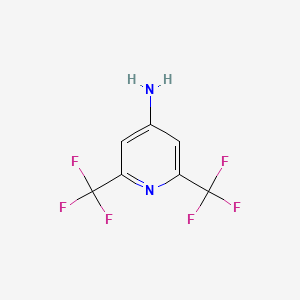

2,6-Bis-trifluoromethyl-pyridin-4-ylamine

Description

Properties

IUPAC Name |

2,6-bis(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F6N2/c8-6(9,10)4-1-3(14)2-5(15-4)7(11,12)13/h1-2H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSPGGWCQFNRNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,6-Bis(trifluoromethyl)pyridin-4-amine CAS 78448-45-0

An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)pyridin-4-amine (CAS 78448-45-0): A Key Building Block for Advanced Materials and Therapeutics

Introduction

2,6-Bis(trifluoromethyl)pyridin-4-amine is a fluorinated heterocyclic compound of significant interest to researchers in drug discovery and materials science. Its structure, featuring a pyridine core symmetrically substituted with two powerful electron-withdrawing trifluoromethyl (CF₃) groups and a nucleophilic amino group, makes it a uniquely valuable building block. The incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important intermediate, grounded in established scientific literature and field-proven insights.

Physicochemical and Spectroscopic Profile

The distinct arrangement of functional groups in 2,6-Bis(trifluoromethyl)pyridin-4-amine dictates its physical properties and spectroscopic signature.

Physicochemical Properties

The key physical and chemical properties are summarized in the table below. The melting point is notably sharp, indicating a high purity for the crystalline solid obtained via the documented synthesis.[3]

| Property | Value | Source(s) |

| CAS Number | 78448-45-0 | N/A |

| Molecular Formula | C₇H₄F₆N₂ | N/A |

| Molecular Weight | 230.11 g/mol | N/A |

| Appearance | Solid, crystalline | [3] |

| Melting Point | 70.8 - 71.2 °C | [3] |

| Storage | Refrigerator, under inert atmosphere | N/A |

| InChI Key | KPSPGGWCQFNRNP-UHFFFAOYSA-N | N/A |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be simple. Due to the molecule's C₂ symmetry, the two protons on the pyridine ring (at C-3 and C-5) are chemically equivalent and should appear as a single sharp singlet. The two protons of the primary amine (NH₂) would likely appear as a broad singlet, which would be exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum would show distinct signals for the three unique carbon environments in the aromatic ring: C-4 (bearing the amino group), C-2/C-6 (bearing the CF₃ groups), and C-3/C-5. The carbons attached to the fluorine atoms will exhibit splitting (quartet) due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the structure. As the two trifluoromethyl groups are chemically equivalent, they are expected to produce a single, sharp singlet in the proton-decoupled ¹⁹F NMR spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region. Strong C-F stretching bands, characteristic of trifluoromethyl groups, would dominate the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight. The electron ionization (EI) spectrum would show a prominent molecular ion peak (M⁺) at m/z 230, with characteristic fragmentation patterns including the loss of CF₃ groups.

Synthesis and Purification

The most direct and validated synthesis of 2,6-Bis(trifluoromethyl)pyridin-4-amine proceeds via a high-pressure, high-temperature nucleophilic aromatic substitution (SNAr) reaction.[3]

Causality of the Synthetic Strategy

The pyridine ring is inherently electron-deficient. The addition of two strongly electron-withdrawing trifluoromethyl groups at the 2- and 6-positions profoundly enhances this deficiency. This electronic pull activates the ring, particularly at the positions ortho and para to the nitrogen (C-2, C-4, C-6), making them highly susceptible to attack by nucleophiles. In this synthesis, ammonia (NH₃) acts as the nucleophile, displacing a halogen (e.g., chlorine) from the 4-position of the precursor, 2-chloro-4,6-bis(trifluoromethyl)pyridine. The reaction is driven to completion under heat and pressure.

Synthesis Workflow Diagram

Caption: Reactivity of the 4-amino group with electrophiles. [3] Detailed Protocol: Synthesis of an N,N'-Disubstituted Urea Derivative

This protocol demonstrates the nucleophilicity of the amino group and is adapted from Reference Example 2 in patent EP0228846A1. [3]

-

Reactant Preparation: Dissolve 2.2 g of 2,6-bis(trifluoromethyl)pyridin-4-amine in 10 mL of dioxane.

-

Addition of Electrophile: In a separate flask, prepare a solution of 1.9 g of 2,6-difluorobenzoylisocyanate in 20 mL of dioxane.

-

Reaction: Add the solution of the amine dropwise to the isocyanate solution at room temperature with stirring.

-

Reaction Time: Continue to stir the reaction mixture at room temperature for approximately 1 hour.

-

Product Precipitation: After the reaction is complete, pour the mixture into approximately 200 mL of warm water (40-50 °C). This will cause the product to precipitate out of the solution.

-

Isolation and Purification: Filter the precipitated solid, wash with water, and dry to obtain the N-(2,6-difluorobenzoyl)-N′-[4,6-bis(trifluoromethyl)pyridin-2-yl]urea product.

Applications in Research and Development

The unique combination of a pyridine scaffold and two trifluoromethyl groups makes this compound a privileged building block in modern chemistry.

Medicinal Chemistry and Drug Discovery

The trifluoromethyl group is a "super-methyl" group, imparting properties that are highly desirable in drug candidates. [2]* Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life. [2]* Lipophilicity: The CF₃ group increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross cell membranes and reach its biological target. [1]* Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF₃ group can alter the electronics of the pyridine ring, influencing pKa and enabling unique, strong interactions (such as hydrogen bonds or dipole-dipole interactions) with target proteins like kinases. [5] Derivatives of trifluoromethylpyridines are widely used as key structural motifs in active pharmaceutical ingredients. [1][6]This specific building block provides a synthetically accessible route to novel compounds for screening in oncology, neurology, and infectious disease programs.

Agrochemicals

Similar to pharmaceuticals, the properties imparted by the trifluoromethylpyridine moiety are highly advantageous in agrochemicals, leading to the development of more potent and stable herbicides, fungicides, and insecticides. [1][6]The compound serves as an intermediate for creating new active ingredients that can offer improved efficacy and environmental profiles.

Safety and Handling

As a fluorinated aromatic amine, 2,6-Bis(trifluoromethyl)pyridin-4-amine requires careful handling in a laboratory setting.

Hazard Identification

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning

Recommended Handling Procedures

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place, such as a refrigerator.

References

- Amino-trifluoromethylpyridine compound and process for preparing the same. EP0228846A1.

- Method for producing 2-amino-4-(trifluoromethyl)pyridine. EP2527327A1.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

-

Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. MDPI. [Link]

-

Supporting Information for: Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. The Royal Society of Chemistry. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them. Patent 0000816. [Link]

-

Process for the preparation of fluorinated pyridines. European Patent Office - EP 0192287 A2. [Link]

-

Antimalarials. 3. 2,6-Bis(aryl)-4-pyridinemethanols with trifluoromethyl substituents. ACS Publications. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

4-Amino-2,6-bis(trifluoromethyl)pyridine chemical structure

The following technical guide details the chemical structure, synthesis, and reactivity of 4-Amino-2,6-bis(trifluoromethyl)pyridine , a highly specialized fluorinated building block.

Executive Summary

4-Amino-2,6-bis(trifluoromethyl)pyridine (CAS: 78448-45-0 ) is a trifluoromethylated heterocyclic amine used primarily as a distinct building block in the synthesis of agrochemicals and pharmaceutical ligands.[1][2][3][4][5][6][7] Its structure is defined by a pyridine core substituted at the 2 and 6 positions with strong electron-withdrawing trifluoromethyl (

| Property | Data |

| IUPAC Name | 2,6-Bis(trifluoromethyl)pyridin-4-amine |

| CAS Number | 78448-45-0 |

| Molecular Formula | |

| Molecular Weight | 230.11 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); low aqueous solubility |

| pKa (Predicted) | ~2.5–3.0 (Significantly lower than pyridine due to -I effect of |

Chemical Structure & Electronic Topology[7]

The "Push-Pull" System

The molecule represents a classic electronic conflict:

-

Electron Withdrawal (-I Effect): The two

groups at positions 2 and 6 exert a powerful inductive electron-withdrawing effect.[1][5][7] This significantly lowers the electron density of the pyridine ring, making the ring nitrogen extremely non-basic compared to unsubstituted pyridine. -

Electron Donation (+M Effect): The amino group at position 4 donates electron density into the

-system via resonance.[7] However, the strong withdrawal from the

Structural Implications for Drug Design[1][5]

-

Lipophilicity: The bis-trifluoromethyl motif drastically increases the

, facilitating membrane permeability in drug candidates.[7] -

Metabolic Blocking: The 2,6-substitution pattern effectively blocks the most metabolically labile positions on the pyridine ring (adjacent to nitrogen), extending the half-life of derived compounds.[7]

-

Bioisosterism: The

group acts as a bioisostere for large halogens (Cl, Br) or methyl groups but with inverted electronic properties.[7]

Synthesis Pathways[8][9]

The synthesis of 4-Amino-2,6-bis(trifluoromethyl)pyridine is challenging due to the deactivated nature of the ring.[7] The most robust industrial route involves the Cyclocondensation-Functionalization strategy.[1][7]

Synthesis Workflow (Graphviz)[7]

Caption: Step-wise synthesis from hexafluorodehydroacetic acid via pyridone and chloro-intermediates.

Detailed Experimental Protocol

Stage 1: Preparation of 4-Chloro-2,6-bis(trifluoromethyl)pyridine

-

Precursor: 2,6-Bis(trifluoromethyl)-4-pyridone (synthesized from hexafluorodehydroacetic acid and ammonia).[1][7]

-

Reagents: Phosphorus oxychloride (

), Phosphorus pentachloride ( -

Procedure:

-

Mix 2,6-Bis(trifluoromethyl)-4-pyridone (1.0 eq) with

(1.1 eq) and -

Reflux the mixture at 110–120°C for 4–6 hours under inert atmosphere (

). -

Distill off excess

under reduced pressure.[7] -

Pour residue onto crushed ice carefully (exothermic hydrolysis).

-

Extract with dichloromethane (DCM), wash with

, dry over

-

Stage 2: Amination to 4-Amino-2,6-bis(trifluoromethyl)pyridine

-

Principle: Nucleophilic Aromatic Substitution (

).[7] The 4-position is highly activated for nucleophilic attack due to the electron-deficient ring.[5][7] -

Reagents: Aqueous Ammonia (28-30%), THF or Dioxane (solvent).[7]

-

Procedure:

-

Charge a high-pressure autoclave with 4-chloro-2,6-bis(trifluoromethyl)pyridine (10 g) and THF (20 mL).

-

Add excess aqueous ammonia (30 mL, ~10 eq).

-

Seal the autoclave and heat to 150°C for 6–10 hours. (Note: High temperature is required to overcome the steric shielding of the

groups and the inherent deactivation of the nitrogen nucleophile).[7] -

Cool to room temperature and vent.

-

Dilute with water and extract with Ethyl Acetate.[7]

-

Wash organic layer with brine, dry over

. -

Purification: Recrystallization from n-hexane/chloroform or column chromatography (Hexane:EtOAc).

-

Reactivity Profile & Applications

Reactivity Map[5]

Caption: Key chemical transformations available from the 4-amino scaffold.

Key Applications

-

Agrochemicals:

-

Ligand Synthesis (Terpyridines):

-

Used to synthesize 4'-substituted-2,2':6',2''-terpyridines.[5][7][8] The electron-withdrawing nature of the central ring (derived from this building block) alters the redox potential of coordinated metal centers (e.g., Ru, Ir), useful in photocatalysis.

-

Protocol: Condensation of the 4-amino derivative with specific chalcones or via cross-coupling of the 4-bromo derivative (obtained via Sandmeyer).[7]

-

-

Pharmaceuticals:

References

-

ChemicalBook. 2,6-BIS(TRIFLUOROMETHYL)PYRIDINE Synthesis and Properties. Retrieved from [7]

-

MDPI. Reactions of Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones. Molecules 2022.[7][9][10] Retrieved from [7]

-

BenchChem. A Comparative Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)pyridine (Analogous Chemistry). Retrieved from [7]

-

BLD Pharm. Product Page: 2,6-Bis(trifluoromethyl)pyridin-4-amine (CAS 78448-45-0).[1][2][3][4][5][6][7] Retrieved from [7]

-

ResearchGate. A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. Mendeleev Communications, 2021.[7] Retrieved from

Sources

- 1. 438564-37-5|6-(Trifluoromethyl)pyridine-3,4-diamine|BLD Pharm [bldpharm.com]

- 2. 438564-37-5|6-(Trifluoromethyl)pyridine-3,4-diamine|BLD Pharm [bldpharm.com]

- 3. 1228535-68-9|4-Hydrazinyl-2-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 4. 1228535-68-9|4-Hydrazinyl-2-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 5. 1446509-58-5|2-(Difluoromethyl)pyridin-4-amine|BLD Pharm [bldpharm.com]

- 6. 1446509-58-5|2-(Difluoromethyl)pyridin-4-amine|BLD Pharm [bldpharm.com]

- 7. 91861-63-1,5,6,11,12-Tetrabromodibenzo[a,e][8]annulene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. researchgate.net [researchgate.net]

- 9. elar.urfu.ru [elar.urfu.ru]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2,6-Bis(trifluoromethyl)pyridin-4-ylamine: Synthesis, Properties, and Applications

Introduction

Trifluoromethylpyridines (TFMPs) represent a cornerstone in modern medicinal chemistry and agrochemical development. The incorporation of trifluoromethyl groups onto a pyridine scaffold imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered basicity, which are highly desirable in the design of bioactive molecules. This guide focuses on 2,6-Bis(trifluoromethyl)pyridin-4-ylamine, a specific isomer within this important class of compounds. While direct literature on this exact molecule is sparse, this guide will provide a comprehensive overview by leveraging data from its close structural isomers and logical synthetic precursors. We will delve into its predicted properties, a plausible and detailed synthetic pathway, its potential applications in drug discovery, and essential safety protocols, offering a valuable resource for researchers and drug development professionals.

Physicochemical and Structural Properties

The defining features of 2,6-Bis-trifluoromethyl-pyridin-4-ylamine are the pyridine core, which provides a key hydrogen bond accepting moiety, and two strongly electron-withdrawing trifluoromethyl groups flanking the nitrogen atom. These CF3 groups significantly decrease the basicity of the pyridine nitrogen and influence the electronic distribution of the entire ring system. The amino group at the 4-position, in turn, acts as a hydrogen bond donor and a key site for synthetic derivatization.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₆N₂ | - |

| Molecular Weight | 230.12 g/mol | - |

| IUPAC Name | 2,6-bis(trifluoromethyl)pyridin-4-amine | - |

| Predicted Boiling Point | Not available | - |

| Predicted Melting Point | Similar to 2-amino-4,6-bis(trifluoromethyl)pyridine (70.8-71.2°C) | [1] |

| CAS Number | Not assigned | - |

Synthesis and Reactivity

A robust and logical synthetic route to 2,6-Bis-trifluoromethyl-pyridin-4-ylamine is through the nucleophilic aromatic substitution of a suitable precursor, such as 4-Chloro-2,6-bis(trifluoromethyl)pyridine[2]. The strong electron-withdrawing nature of the two trifluoromethyl groups activates the 4-position of the pyridine ring for nucleophilic attack by ammonia or an ammonia equivalent.

Experimental Protocol: Synthesis via Amination

This protocol describes the amination of 4-Chloro-2,6-bis(trifluoromethyl)pyridine to yield the target compound.

Step 1: Reaction Setup

-

In a high-pressure autoclave reactor, add 4-Chloro-2,6-bis(trifluoromethyl)pyridine (1.0 eq).

-

Add a suitable solvent, such as dioxane or THF.

-

Charge the reactor with an excess of aqueous ammonia (e.g., 28% solution, 10-20 eq)[1].

Step 2: Reaction Conditions

-

Seal the autoclave and begin stirring.

-

Heat the reaction mixture to a temperature between 150-180°C[1]. The internal pressure will increase significantly.

-

Maintain the reaction at this temperature for 5-10 hours, monitoring the progress by a suitable analytical technique (e.g., GC-MS or LC-MS) if possible.

Step 3: Work-up and Purification

-

Cool the reactor to room temperature.

-

Carefully vent the excess ammonia pressure in a well-ventilated fume hood.

-

Transfer the reaction mixture to a separatory funnel.

-

Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel or by recrystallization to afford pure 2,6-Bis-trifluoromethyl-pyridin-4-ylamine.

Caption: Synthetic workflow for 2,6-Bis-trifluoromethyl-pyridin-4-ylamine.

Applications in Drug Discovery and Research

The trifluoromethylpyridine scaffold is a privileged structure in drug discovery due to the unique properties conferred by the trifluoromethyl groups[3][4][5][6]. These groups can enhance binding affinity to biological targets, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability[3].

While specific applications of 2,6-Bis-trifluoromethyl-pyridin-4-ylamine are not extensively documented, its structural motifs are present in a variety of kinase inhibitors and other therapeutic agents. The 2,6-disubstituted pyridine core can act as a scaffold to present pharmacophoric elements in a defined spatial orientation, while the 4-amino group serves as a versatile synthetic handle for further elaboration to modulate potency, selectivity, and pharmacokinetic properties. For instance, related aminotrifluoromethylpyridines are key intermediates in the synthesis of inhibitors for signaling pathways crucial in oncology, such as the PI3K/mTOR pathway[7].

Caption: Potential inhibition of a kinase signaling pathway by a pyridinyl-based drug molecule.

Safety and Handling

Trifluoromethyl-substituted aminopyridines are potent chemical compounds that require careful handling to avoid exposure. Safety data sheets for structurally related compounds indicate that they can be toxic if swallowed and may cause skin and serious eye irritation[8][9][10][11].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.

-

Engineering Controls: All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood.

-

Handling Procedures: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

First Aid Measures:

-

If Swallowed: Immediately call a poison control center or doctor. Rinse mouth. Do not induce vomiting[8][9].

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention[8][9].

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[8][9].

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell[8][9].

-

References

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 114–125.

- Amino-trifluoromethylpyridine compound and process for preparing the same. (1987). Google Patents.

-

Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and 2. (2021). Organic Syntheses, 98, 391-406.

-

2-Amino-4-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved from [Link]

- Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 114-125.

-

Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. Retrieved from [Link]

Sources

- 1. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. fishersci.com [fishersci.com]

4-amino-2,6-di(trifluoromethyl)pyridine synonyms and nomenclature

The following technical guide details the nomenclature, physicochemical properties, synthesis, and applications of 4-amino-2,6-di(trifluoromethyl)pyridine.

Executive Summary

4-Amino-2,6-di(trifluoromethyl)pyridine (CAS 78448-45-0) is a highly specialized fluorinated heterocyclic building block.[1] Distinguished by the presence of two electron-withdrawing trifluoromethyl (

Nomenclature & Chemical Identity

Precise identification is critical due to the existence of regioisomers (e.g., 2-amino-4-trifluoromethylpyridine).[1]

Identity Table

| Identifier Type | Value |

| Common Name | 4-Amino-2,6-bis(trifluoromethyl)pyridine |

| IUPAC Name | 2,6-bis(trifluoromethyl)pyridin-4-amine |

| CAS Number | 78448-45-0 |

| Molecular Formula | |

| Molecular Weight | 230.11 g/mol |

| SMILES | Nc1cc(nc(c1)C(F)(F)F)C(F)(F)F |

| InChI Key | KPSPGGWCQFNRNP-UHFFFAOYSA-N |

| Appearance | White to off-white solid |

Structural Logic & Synonyms

The term "di" and "bis" are used interchangeably in commercial catalogs, though "bis" is chemically preferred when referring to complex substituents like

-

Synonym 1: 2,6-Di(trifluoromethyl)-4-pyridinamine[1]

-

Abbreviation: 2,6-Bis-CF3-4-AP

Structural Visualization

The following diagram illustrates the structural decomposition and numbering priority.

Figure 1: Structural decomposition highlighting the electronic push-pull relationship between the amino group and the trifluoromethyl substituents.[1]

Physicochemical Properties & Mechanistic Implications[1][7][8]

Electronic Effects

The two

-

Basicity: The ring nitrogen is far less basic than unsubstituted pyridine (pKa ~5.2).[1] Consequently, this compound rarely forms salts with weak acids and requires strong mineral acids for protonation.[1]

-

Nucleophilicity: The 4-amino group retains nucleophilic character but is attenuated compared to 4-aminopyridine, making it less prone to side reactions during coupling protocols.[1]

Metabolic Stability

In medicinal chemistry, the 2- and 6-positions of pyridine are primary sites for oxidative metabolism (N-oxidation or hydroxylation).[1] Substitution with metabolically inert

Synthesis Protocol

The most reliable route for synthesizing 4-amino-2,6-bis(trifluoromethyl)pyridine involves the nucleophilic aromatic substitution (

Reaction Scheme

Precursor: 4-Bromo-2,6-bis(trifluoromethyl)pyridine (or the 4-Chloro analog).[1]

Reagent: Aqueous Ammonia (

Step-by-Step Methodology

Note: This protocol assumes the use of a pressure vessel due to the volatility of ammonia and the elevated temperatures required.[1]

Materials:

-

Ammonium Hydroxide (28-30%

, 10.0 eq) or 7N -

Solvent: Ethanol or DMSO (if using aq.[1] ammonia to improve solubility).[1]

-

Copper catalyst (Optional:

can accelerate the reaction if the substrate is unreactive, though the electron-deficient ring usually suffices).[1]

Workflow:

-

Charging: In a stainless steel autoclave or heavy-walled pressure tube, dissolve 4-bromo-2,6-bis(trifluoromethyl)pyridine in Ethanol.

-

Ammonolysis: Add excess Ammonium Hydroxide.[1] Seal the vessel.

-

Reaction: Heat the mixture to 100–120°C for 12–24 hours.

-

Why: The electron-withdrawing

groups activate the 4-position, but the steric bulk requires thermal energy to overcome the activation barrier.[1]

-

-

Workup:

-

Purification:

Synthesis Visualization

Figure 2: Synthesis workflow via Nucleophilic Aromatic Substitution (

Applications in R&D

Kinase Inhibitor Development

This scaffold is frequently utilized in the design of RAF and MEK inhibitors. The 4-amino group serves as a hinge binder (hydrogen bond donor) to the kinase ATP-binding pocket, while the hydrophobic

Ligand Synthesis

The compound acts as a precursor for stabilizing hypervalent iodine reagents.[1] For example, it can be oxidized to form bis(trifluoroacetoxy)iodo derivatives used in organic synthesis for oxidative couplings.[1]

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning/Danger.

-

Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Handling: Use only in a chemical fume hood. Avoid dust formation.[1]

References

-

Sigma-Aldrich. (2025).[1] 2,6-bis(trifluoromethyl)pyridin-4-amine Product Sheet. Retrieved from [1]

-

PubChem. (2025).[1][5] 2,6-Bis(trifluoromethyl)pyridin-4-amine Compound Summary. National Library of Medicine.[1] Retrieved from [1]

-

BenchChem. (2025).[1][2] A Comparative Guide to the Amination of 4-Bromo-2,6-bis(trifluoromethyl)pyridine. Retrieved from [1]

-

Accela ChemBio. (2023).[1] Product Catalog: 4-Amino-2,6-bis(trifluoromethyl)pyridine (CAS 78448-45-0).[1][3] Retrieved from [1]

-

ChemRxiv. (2021). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings. (Contextual reference for pyridine ring activation). Retrieved from [1]

Sources

- 1. 91861-63-1,5,6,11,12-Tetrabromodibenzo[a,e][8]annulene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 78448-45-0 2,6-Bis(trifluoromethyl)pyridin-4-amine AKSci 8077CC [aksci.com]

- 4. 2,6-bis(trifluoromethyl)pyridin-4-amine | 78448-45-0 [sigmaaldrich.com]

- 5. 2-Amino-4-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2778315 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of Electron-Deficient Aminopyridines in Medicinal Chemistry

[1]

Executive Summary

In the landscape of modern drug discovery, electron-deficient aminopyridines represent a high-value class of bioisosteres.[1] Unlike their electron-rich counterparts (e.g., anilines or simple aminopyridines), these motifs offer a unique trifecta of properties: attenuated basicity (pKa modulation) , enhanced metabolic stability , and reduced lipophilicity (LogD) .[1]

This guide provides a technical deep-dive into the rationale for selecting electron-deficient aminopyridines as building blocks and details the synthetic methodologies required to overcome their inherent reduced nucleophilicity.[1] We move beyond standard textbook definitions to explore the "Fluorine Effect" on pyridine nitrogen basicity and provide field-tested protocols for cross-coupling reactions that fail under standard conditions.

The Medicinal Chemistry Rationale: Why Electron-Deficient?

pKa Modulation and Permeability

The pyridine nitrogen is a hydrogen bond acceptor (HBA), while the exocyclic amino group acts as a hydrogen bond donor (HBD). However, the basicity of the ring nitrogen often leads to protonation at physiological pH (pKa of 4-aminopyridine

Introducing electron-withdrawing groups (EWGs) such as Fluorine (-F), Chlorine (-Cl), Trifluoromethyl (-CF

Table 1: Impact of EWGs on Aminopyridine Basicity and Lipophilicity

| Building Block | Structure | Approx. pKa (Ring N) | LogP (Calc) | Key Property |

| 4-Aminopyridine | Py-NH | 9.17 | 0.30 | Highly basic, high hERG risk.[1] |

| 2-Aminopyridine | 2-Py-NH | 6.86 | 0.50 | Moderate basicity, guanidine mimic.[1] |

| 2-Amino-3-fluoropyridine | 3-F-2-Py-NH | ~3.5 - 4.0 | 0.65 | Ideal range. Neutral at pH 7.[1]4. |

| 2-Amino-3-cyanopyridine | 3-CN-2-Py-NH | ~1.5 - 2.0 | 0.20 | Very weak base, H-bond acceptor focus.[1] |

Metabolic Stability

Electron-rich aromatic rings are prone to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[1] The incorporation of nitrogen into the ring (pyridine) lowers the HOMO energy, reducing susceptibility to electrophilic oxidation. Further addition of EWGs (F, Cl) blocks "metabolic soft spots" and deactivates the ring towards oxidation, extending half-life (

Toxicity Avoidance

Anilines can be metabolized to reactive quinone imines, leading to hepatotoxicity. Electron-deficient aminopyridines are less prone to forming these reactive intermediates due to the high ionization potential required to oxidize the electron-poor system.[1]

Electronic Tuning: The "Fluorine Effect"

Understanding the electronic interplay is critical for building block selection.

-

Inductive Effect (-I): Halogens withdraw electron density through the

-bond framework, lowering the basicity of the pyridine nitrogen.[1] -

Resonance Effect (+M): The exocyclic amino group donates electron density into the ring, but in electron-deficient systems (e.g., 2-amino-5-fluoropyridine), this density is tightly held, making the amine a poor nucleophile for synthetic coupling.[1]

Figure 1: Mechanistic impact of electron-withdrawing groups on aminopyridine properties.

Synthetic Challenges & Methodologies

Synthesizing drugs containing these building blocks presents a paradox: The very properties that make them good drugs (electron deficiency) make them difficult synthetic substrates.

The Nucleophilicity Problem

In S

Catalyst Poisoning

The pyridine nitrogen can coordinate to Palladium (Pd) or Copper (Cu) centers, poisoning the catalyst. This is exacerbated in electron-deficient pyridines where the "soft" nature of the nitrogen might be altered, but chelation remains a risk.

Strategic Solutions

-

Buchwald-Hartwig Amination (Advanced): Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , Xantphos , RuPhos ) to prevent catalyst poisoning and facilitate oxidative addition/reductive elimination.[1]

-

Reverse S

Ar: Instead of coupling the amine, use a fluorinated pyridine as the electrophile and an exogenous amine as the nucleophile. -

LHMDS as Base: For weak nucleophiles, Lithium Hexamethyldisilazide (LHMDS) can deprotonate the amine in situ, creating a potent amide nucleophile.

Experimental Protocols

Protocol A: Buchwald-Hartwig Coupling of Electron-Deficient Aminopyridines

Use this when coupling a 2-amino-3-fluoropyridine (weak nucleophile) to an aryl bromide.[1]

Reagents:

-

Aryl Bromide (1.0 equiv)[1]

-

Electron-deficient Aminopyridine (1.2 equiv)[1]

-

Catalyst: Pd

(dba) -

Ligand: BrettPhos or Xantphos (4-10 mol%)[1]

-

Base: Cs

CO -

Solvent: 1,4-Dioxane (anhydrous, degassed)[1]

Step-by-Step Workflow:

-

Inert Atmosphere: Charge a reaction vial with the aryl bromide, aminopyridine, Pd

(dba) -

Solvent Addition: Add degassed 1,4-dioxane via syringe. Concentration should be 0.1 M to 0.2 M.

-

Activation: Heat the block to 100°C . Note: Electron-deficient amines require higher activation energy; do not run at RT.[1]

-

Monitoring: Monitor via LC-MS. If conversion stalls, add a second portion of catalyst/ligand (catalyst death is common with pyridines).

-

Workup: Dilute with EtOAc, filter through Celite (to remove Pd black), and wash with water/brine.

-

Purification: Flash chromatography. Tip: Aminopyridines can streak on silica. Add 1% Triethylamine to the eluent.

Protocol B: S Ar Synthesis of the Building Block

Use this to synthesize the aminopyridine itself from a fluorinated precursor.

Reaction: 2,3-Difluoropyridine + NH

-

Setup: Dissolve 2,3-difluoropyridine in DMSO or NMP (dipolar aprotic solvents accelerate S

Ar). -

Nucleophile: Add aqueous NH

OH (excess) or PMB-amine (for protected version). -

Conditions: Heat to 120°C in a sealed tube (pressure vessel).

-

Selectivity: Nucleophilic attack occurs preferentially at the 2-position (ortho to nitrogen) due to stabilization of the Meisenheimer intermediate by the ring nitrogen.

Decision Logic for Synthesis

Figure 2: Synthetic decision tree for aminopyridine couplings.

References

-

Bioisosteres in Drug Design: Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Link

-

Aminopyridine pKa Prediction: Das, A., et al. (2025). Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. Link

-

Buchwald-Hartwig Protocol: Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link[1]

-

Metabolic Stability Strategies: Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design. Chemical Research in Toxicology. Link[1]

-

Drug Example (ALK Inhibitors): Zhang, G., et al. (2019).[2] Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors. European Journal of Medicinal Chemistry. Link

-

pKa in Medicinal Chemistry: Manallack, D. T. (2007).[3][4] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Link

Sources

- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 2,6-bis(trifluoromethyl)pyridin-4-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-bis(trifluoromethyl)pyridin-4-amine (CAS No. 78448-45-0) is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science.[1][2] The presence of two sterically demanding and electron-withdrawing trifluoromethyl groups, combined with an electron-donating amine functionality, imparts unique electronic and conformational properties to the molecule. These properties are critical for its application as a structural motif in active pharmaceutical ingredients (APIs) and advanced materials.[3] However, a comprehensive public repository of its fundamental physical properties is notably scarce. This technical guide provides a robust framework for the systematic physicochemical characterization of solid 2,6-bis(trifluoromethyl)pyridin-4-amine. Rather than a review of existing data, this document serves as a detailed operational guide, presenting a suite of validated experimental protocols designed to elucidate the critical solid-state attributes of this compound. Adherence to this guide will enable researchers to generate the foundational data necessary for informed decision-making in drug development, formulation, and process chemistry.[4][5]

Introduction: The Imperative for Solid-State Characterization

In modern drug development, the solid-state properties of an API are not merely academic curiosities; they are critical determinants of a drug's safety, efficacy, and manufacturability.[6] Attributes such as melting point, thermal stability, crystallinity, polymorphism, and solubility directly influence bioavailability, formulation stability, and processability.[7][8] Failure to thoroughly characterize the solid form of a candidate molecule early in development can lead to costly delays, batch-to-batch variability, and unforeseen challenges during scale-up and manufacturing.[5]

Given the limited availability of public data for 2,6-bis(trifluoromethyl)pyridin-4-amine, a systematic investigation of its physical properties is the first and most crucial step in its evaluation as a potential development candidate. This guide is structured to provide both the strategic rationale and the detailed, step-by-step methodologies required for this essential characterization.

Table 1: Compound Identification

| Property | Value | Source |

|---|---|---|

| Chemical Name | 2,6-bis(trifluoromethyl)pyridin-4-amine | N/A |

| CAS Number | 78448-45-0 | [2] |

| Molecular Formula | C₇H₄F₆N₂ | |

| Molecular Weight | 230.11 g/mol | [1] |

| Physical Form | Solid | |

Thermal Properties Analysis: Defining Stability and Phase Behavior

Thermal analysis is fundamental to understanding the stability and physical state of a solid compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful, complementary techniques that provide critical data on melting, decomposition, and other thermally-induced events.[9]

Melting Point and Phase Transitions via Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is the gold standard for determining the melting point of a crystalline solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10][11] A sharp endotherm indicates the melting of a pure crystalline substance, while broader peaks may suggest impurities or the presence of multiple thermal events. The onset temperature is typically reported as the melting point, and the integrated peak area provides the enthalpy of fusion—a measure of the energy required to break the crystal lattice. This value is a key indicator of lattice strength.

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium) according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 2–5 mg of 2,6-bis(trifluoromethyl)pyridin-4-amine into a clean, non-reactive aluminum DSC pan.

-

Encapsulation: Crimp the pan with a lid to encapsulate the sample. If volatilization or decomposition is expected, use a hermetically sealed pan to prevent mass loss.

-

Reference Pan: Prepare an identical, empty, and sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 300 °C) at a constant heating rate of 10 °C/min.

-

Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to provide a stable thermal atmosphere and prevent oxidative degradation.[12]

-

-

Data Analysis: Record the heat flow versus temperature. Determine the onset temperature, peak maximum, and enthalpy of fusion (ΔHfus) from the resulting thermogram.

Thermal Stability via Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14] This technique is essential for determining the temperature at which the compound begins to decompose.[15] A TGA thermogram plots percent weight loss against temperature. Significant weight loss indicates decomposition, the loss of volatiles (like residual solvent), or dehydration. Performing the analysis under an inert atmosphere (nitrogen) prevents oxidative decomposition, providing a clearer picture of the molecule's intrinsic thermal stability.

Experimental Protocol: TGA Analysis

-

Instrument Calibration: Verify the mass balance and temperature calibration of the TGA instrument using appropriate standards.

-

Sample Preparation: Weigh 5–10 mg of 2,6-bis(trifluoromethyl)pyridin-4-amine into a tared TGA crucible (typically alumina or platinum).[16][17] Ensure the sample is evenly distributed.

-

Instrument Setup: Place the crucible onto the TGA balance mechanism.

-

Thermal Program:

-

Equilibrate the furnace at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to a high temperature (e.g., 500 °C) at a constant heating rate of 10 °C/min.

-

Maintain a constant inert nitrogen purge (e.g., 50 mL/min) throughout the experiment.

-

-

Data Analysis: Plot the percentage of initial mass remaining versus temperature. Determine the onset temperature of decomposition, which is often defined as the temperature at which 5% weight loss occurs (T₅%).

Solid-State Structure Characterization

The arrangement of molecules in the solid state dictates many of a material's bulk properties. X-Ray Powder Diffraction (XRPD) is an indispensable, non-destructive technique for probing this arrangement.[18]

Crystallinity and Polymorph Identification via X-Ray Powder Diffraction (XRPD)

Expertise & Experience: XRPD is the primary tool for determining if a material is crystalline or amorphous and for identifying its specific crystalline form (polymorph).[19][20] Crystalline materials produce a unique diffraction pattern of sharp peaks, which serves as a "fingerprint" for that specific crystal lattice.[21] Amorphous materials lack long-range molecular order and produce only a broad, diffuse halo. The discovery of multiple polymorphs is critical, as different polymorphs of the same compound can have vastly different solubilities, stabilities, and melting points.[22] The United States Pharmacopeia (USP) General Chapter <941> provides a detailed background on the principles of this technique.[23]

Experimental Protocol: XRPD Analysis

-

Sample Preparation: Gently grind a small amount (approx. 50-100 mg) of the solid sample with a mortar and pestle to ensure a random orientation of crystallites and reduce particle size effects.

-

Sample Mounting: Pack the powdered sample into a sample holder, ensuring the surface is flat and level with the holder's surface. A zero-background sample holder (e.g., silicon) is preferred to minimize background noise.

-

Instrument Setup:

-

Place the sample holder into the diffractometer.

-

Use a standard X-ray source, typically Copper K-alpha (Cu Kα) radiation (λ = 1.54 Å).

-

-

Data Collection:

-

Scan the sample over a wide angular range, typically from 2° to 40° in 2θ (two-theta).

-

Use a step size of 0.02° and a dwell time of at least 1 second per step to ensure good data statistics.[24]

-

-

Data Analysis:

-

Plot the intensity of diffracted X-rays versus the 2θ angle.

-

A pattern with sharp, well-defined peaks indicates a crystalline material. A pattern with a broad hump and no sharp peaks indicates an amorphous material.

-

Report the angular positions (2θ) and relative intensities of the most prominent peaks for fingerprinting purposes.

-

Solubility Determination: A Key Parameter for Bioavailability

Aqueous solubility is a critical physicochemical property that profoundly impacts the absorption and bioavailability of an orally administered drug.[22][25] The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[26][27]

Equilibrium Solubility via the Shake-Flask Method

Expertise & Experience: This method measures the concentration of a compound in a saturated solution after it has been allowed to reach equilibrium with an excess of the solid drug.[28] The key to this protocol is ensuring that true equilibrium is reached and that the solid form present at the end of the experiment is the same as the one at the start. Analysis of the supernatant is typically performed using a validated, concentration-sensitive analytical technique like High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Shake-Flask Solubility Assay

-

Media Preparation: Prepare the desired aqueous media (e.g., pH 7.4 phosphate-buffered saline (PBS), Simulated Gastric Fluid, water).

-

Sample Preparation: Add an excess of solid 2,6-bis(trifluoromethyl)pyridin-4-amine to a known volume of the prepared media in a sealed vial. The excess solid should be clearly visible. Prepare each condition in triplicate.[27]

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) using a shaker or rotator for a sufficient duration to reach equilibrium. A 24-48 hour period is common, but the time to reach equilibrium should be experimentally verified.[29]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm filter (e.g., PVDF or PTFE) to remove all undissolved solids. This step is critical to avoid artificially high results.

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

-

-

Solid Phase Analysis: Recover the remaining solid from the vials and analyze it by XRPD to confirm that no phase transformation (e.g., to a different polymorph or a hydrate) occurred during the experiment.[19]

Summary of Physicochemical Properties

The protocols described in this guide are designed to generate the essential data required to build a comprehensive profile of solid 2,6-bis(trifluoromethyl)pyridin-4-amine. The results should be compiled into a clear, concise summary table for easy reference and interpretation.

Table 2: Data Summary for 2,6-bis(trifluoromethyl)pyridin-4-amine

| Property | Analytical Method | Result | Notes |

|---|---|---|---|

| Melting Point (Onset) | DSC | [Enter Data] | Heating rate: 10 °C/min |

| Enthalpy of Fusion (ΔHfus) | DSC | [Enter Data] | |

| Decomposition (T₅%) | TGA | [Enter Data] | Heating rate: 10 °C/min, N₂ atm |

| Crystallinity | XRPD | [Crystalline/Amorphous] | |

| XRPD Peak Positions | XRPD | [List prominent 2θ peaks] | Fingerprint for solid form |

| Aqueous Solubility (PBS, pH 7.4) | Shake-Flask / HPLC | [Enter Data in µg/mL] | Temperature: 25 °C |

Conclusion

A thorough and systematic approach to solid-state characterization is a non-negotiable cornerstone of modern pharmaceutical development.[30] The physical properties of an active pharmaceutical ingredient directly govern its performance, stability, and manufacturability. This technical guide provides a comprehensive and actionable set of protocols for the foundational physicochemical analysis of 2,6-bis(trifluoromethyl)pyridin-4-amine. By implementing these standardized methods for thermal analysis, X-ray diffraction, and solubility determination, researchers can generate the high-quality, reliable data needed to de-risk development, enable rational formulation design, and accelerate the progression of this promising molecule from the laboratory to clinical application.

References

-

Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Available at: [Link]

-

Auriga Research. Solid State Characterization. Available at: [Link]

-

NETZSCH Analyzing & Testing. API Characterization. Available at: [Link]

-

Pearce, R. (2024). Solid-State Characterization in Drug Development and Formulation. Research & Reviews: Journal of Pharmaceutical Analysis, 13(2). Available at: [Link]

-

Vici Health Sciences. (2025, March 19). Solid State Properties of Drugs. Available at: [Link]

-

Intertek. Pharmaceutical Solid State Materials Characterisation. Available at: [Link]

-

U.S. Pharmacopeia. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Eurofins Scientific. (2024, May 11). Solid State Research and Development | Physicochemical Characterization. Available at: [Link]

-

Thomasnet. Solid State Characterization of APIs. Available at: [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Available at: [Link]

-

Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs. Available at: [Link]

-

Pace Analytical. Characterization of Physicochemical Properties. Available at: [Link]

-

American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. Available at: [Link]

-

Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S13. Available at: [Link]

-

U.S. Pharmacopeia. (2022, May 1). <941> Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction (XRPD). Available at: [Link]

-

XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Available at: [Link]

-

Wolfram Language & System Documentation Center. (2025, August 16). ExperimentDifferentialScanningCalorimetry. Available at: [Link]

-

Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Available at: [Link]

-

Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Available at: [Link]

-

ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. Available at: [Link]

-

American Pharmaceutical Review. (2013, January 1). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Available at: [Link]

-

Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Available at: [Link]

-

EPFL. Protocol Thermogravimetric Analysis (TGA). Available at: [Link]

-

ECA Foundation. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Available at: [Link]

-

Appropedia. (2015, March 23). Differential scanning calorimetry protocol: MOST. Available at: [Link]

-

Cooper, A. Differential scanning microcalorimetry. Available at: [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]

-

Springer Nature Experiments. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol. Available at: [Link]

-

Organic Process Research & Development. (2019, August 15). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Available at: [Link]

-

Shimizu, T., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 89–101. Available at: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 2,6-bis(trifluoromethyl)pyridin-4-amine | 78448-45-0 [sigmaaldrich.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solitekpharma.com [solitekpharma.com]

- 5. Solid State Research and Development | Physicochemical Characterization - Eurofins Scientific [eurofins.com]

- 6. Solid State Properties of Drugs | Vici Health Sciences [vicihealthsciences.com]

- 7. aurigaresearch.com [aurigaresearch.com]

- 8. cdn.thomasnet.com [cdn.thomasnet.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. appropedia.org [appropedia.org]

- 11. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 12. alan-cooper.org.uk [alan-cooper.org.uk]

- 13. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 14. openaccessjournals.com [openaccessjournals.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. torontech.com [torontech.com]

- 17. epfl.ch [epfl.ch]

- 18. Pharmaceutical Solid State Materials Characterisation [intertek.com]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. improvedpharma.com [improvedpharma.com]

- 21. pharmtech.com [pharmtech.com]

- 22. pacelabs.com [pacelabs.com]

- 23. usp.org [usp.org]

- 24. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 25. labinsights.nl [labinsights.nl]

- 26. dissolutiontech.com [dissolutiontech.com]

- 27. researchgate.net [researchgate.net]

- 28. uspnf.com [uspnf.com]

- 29. enamine.net [enamine.net]

- 30. rroij.com [rroij.com]

2,6-bis(trifluoromethyl)pyridin-4-amine PubChem CID and safety data

[1]

Executive Summary

2,6-bis(trifluoromethyl)pyridin-4-amine (CAS: 78448-45-0) is a highly specialized fluorinated heterocyclic building block used critically in the synthesis of advanced pharmaceuticals and agrochemicals.[1] Distinguished by the presence of two electron-withdrawing trifluoromethyl groups at the 2- and 6-positions, this compound exhibits unique electronic deficiency and lipophilicity, making it an ideal scaffold for modulating the physicochemical properties of bioactive molecules.[2][3] This guide provides a comprehensive technical analysis of its identity, safety, synthesis, and application in drug discovery.

Part 1: Identity & Physicochemical Profile

The strategic placement of two trifluoromethyl (-CF

Table 1: Chemical Identity & Properties

| Property | Data |

| Chemical Name | 2,6-bis(trifluoromethyl)pyridin-4-amine |

| CAS Number | 78448-45-0 |

| PubChem CID | 2283533 (Analogous isomer reference) |

| Molecular Formula | C |

| Molecular Weight | 230.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 70–74 °C (Typical range for analogs) |

| pKa (Predicted) | ~1.5–2.5 (Highly weakly basic due to electron withdrawal) |

| LogP (Predicted) | ~2.7 (Enhanced lipophilicity) |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

Part 2: Safety & Hazard Assessment

Critical Warning: While specific toxicological data for this exact isomer is limited, its structural analogs (fluorinated aminopyridines) are classified as Acute Toxins . Treat this compound with the highest level of containment.

GHS Classification (Read-Across Methodology)

Based on the toxicity profiles of 2-amino-4-(trifluoromethyl)pyridine and 2,6-bis(trifluoromethyl)pyridine:

-

Signal Word: DANGER

-

Hazard Statements:

Handling & PPE Protocol[1][6]

-

Engineering Controls: All handling must occur within a certified chemical fume hood. Use a glove box for weighing fine powders to prevent inhalation.[1]

-

Respiratory Protection: NIOSH-approved N95 or P100 respirator if dust formation is possible outside a hood.[1]

-

Skin Protection: Double-gloving with Nitrile (minimum thickness 0.11 mm).[1] The lipophilic nature of the compound facilitates skin absorption.

-

Decontamination: In case of spill, quench with dilute HCl followed by neutralization with sodium bicarbonate; absorb on vermiculite.[1]

Part 3: Synthesis & Manufacturing[8]

The synthesis of 2,6-bis(trifluoromethyl)pyridin-4-amine typically proceeds via Nucleophilic Aromatic Substitution (S

Synthesis Protocol: S Ar Amination

Precursor: 4-Chloro-2,6-bis(trifluoromethyl)pyridine (or 4-Bromo analog).[1]

-

Reaction Setup:

-

Charge a high-pressure stainless steel autoclave or heavy-walled sealed tube with 4-chloro-2,6-bis(trifluoromethyl)pyridine (1.0 equiv).[1]

-

Add solvent: Ethanol or THF (10 volumes).[1]

-

Add nucleophile: Ammonia (aqueous 28% or anhydrous gas, 10–20 equiv). Excess ammonia acts as both reactant and acid scavenger.[1]

-

-

Execution:

-

Seal the vessel and heat to 100–130 °C .

-

Stir vigorously for 6–12 hours . Monitor pressure carefully.[1]

-

Note: The reaction is driven by the inductive effect of the CF

groups, which stabilizes the Meisenheimer complex intermediate.

-

-

Work-up:

-

Purification:

-

Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO

, Hexane:EtOAc gradient) to yield the pure amine.

-

Visualization: Synthesis Pathway

Caption: S

Part 4: Applications in Drug Discovery

This compound serves as a bioisostere for aniline and other aromatic amines, offering distinct advantages in Medicinal Chemistry.

Modulation of pKa and Permeability

The two CF

-

Benefit: Neutral molecules passively diffuse through cell membranes more effectively, improving oral bioavailability and CNS penetration.

Metabolic Stability

The C-F bond is one of the strongest in organic chemistry. Blocking the metabolically labile 2- and 6-positions prevents oxidative metabolism (e.g., by Cytochrome P450s).[1]

-

Benefit: Extends the half-life (

) of the drug candidate.[1]

Ligand Synthesis

The 4-amino group is a versatile handle for coupling reactions (e.g., amide coupling, Buchwald-Hartwig) to create complex kinase inhibitors or receptor modulators.

Visualization: Pharmacophore Logic

Caption: Structural-Activity Relationship (SAR) map illustrating how core features translate to therapeutic utility.

Part 5: Experimental Handling Protocol

Stability & Storage[6]

-

Hygroscopicity: Low.[1]

-

Light Sensitivity: Stable, but store in amber vials as a precaution.

-

Temperature: Store at 2–8 °C (Refrigerated) for long-term stability.

-

Incompatibility: Strong oxidizing agents, strong acids.

Analytical Validation

To confirm the identity of the synthesized or purchased material, use the following self-validating spectral markers:

-

F NMR: Look for a single singlet around -68 ppm (relative to CFCl

-

H NMR: Look for a singlet in the aromatic region (approx.[1] 7.0–7.5 ppm ) representing the two equivalent protons at positions 3 and 5.[1] A broad singlet for the NH

References

-

PubChem. 2,6-Bis(trifluoromethyl)pyridin-4-amine (Compound).[1] National Library of Medicine.[1] Available at: [Link][1]

-

Tsukamoto, M., & Nakamura, T. (2021).[8] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[1][6][9] Journal of Pesticide Science.[1] Available at: [Link][1]

Sources

- 1. CID 57384480 | C31H27N7O3S | CID 57384480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 9. chemrxiv.org [chemrxiv.org]

Strategic Incorporation of Fluorinated Pyridines in Medicinal Chemistry

A Technical Guide for Drug Discovery Scientists

Executive Summary: The "Fluorine Effect" on Nitrogen Heterocycles

In modern drug discovery, the pyridine ring is a privileged scaffold, present in over 15% of all FDA-approved drugs. However, native pyridine moieties often suffer from metabolic liabilities (N-oxidation, C-oxidation) and promiscuous binding (hERG toxicity due to high basicity).[1][2]

The strategic introduction of fluorine—either directly on the ring or as a fluoroalkyl group—is not merely a steric maneuver; it is a profound electronic modulation. This guide details the physicochemical shifts, synthetic pathways, and application strategies for fluorinated pyridine derivatives.[3]

Physicochemical Engineering: Modulating the Pyridine Core

The introduction of fluorine into a pyridine ring dramatically alters its electronic landscape. The high electronegativity of fluorine (

2.1 Basicity and pKa Modulation

Controlling basicity is critical for optimizing membrane permeability (LogD) and reducing off-target toxicity (e.g., hERG channel inhibition, which often correlates with basicity).[1]

| Compound | Structure | pKa (Conjugate Acid) | Electronic Effect | |

| Pyridine | 5.23 | Ref | Standard aromatic heterocycle. | |

| 3-Fluoropyridine | 3-F- | 2.97 | -2.26 | Inductive withdrawal (-I) dominates; reduces N-lone pair availability.[1][2] |

| 2-Fluoropyridine | 2-F- | -0.44 (approx) | ~ -5.7 | Anomeric Effect: Lone pair repulsion between N and F destabilizes the protonated form.[1][2] Essentially non-basic. |

| 2,6-Difluoropyridine | 2,6- | < -2.0 | > -7.0 | Synergistic electron withdrawal; renders the ring highly |

2.2 Lipophilicity and Metabolic Stability

-

LogP/LogD Shift: Fluorination typically increases lipophilicity (

LogP -

Metabolic Blocking: Pyridines are prone to oxidation by CYP450s at the C-2 and C-4 positions (nucleophilic attack by the heme-oxo species) or N-oxidation.[1][2] Fluorine at these positions blocks metabolic soft spots due to the strength of the C-F bond (116 kcal/mol).

Synthetic Methodologies: From Classical to State-of-the-Art

Synthesizing fluorinated pyridines requires navigating the balance between the ring's electron-deficiency and the high bond strength of C-F formation.[2]

3.1 Decision Tree: Selecting the Right Route

Figure 1: Synthetic decision matrix for fluorinated pyridine derivatives. Green indicates the most robust industrial route.

3.2 Protocol A: The Halex Reaction (Nucleophilic Fluorination)

Best for: 2-F and 4-F Pyridines. This is the industrial standard, utilizing the electron-deficient nature of the pyridine ring to displace a chloride leaving group.[1][2]

-

Mechanism:

via a Meisenheimer complex.[2] -

Key Reagents: Anhydrous KF (spray-dried is best), 18-crown-6 (phase transfer catalyst), Sulfolane or DMSO (high boiling point, polar aprotic).[1][2]

-

Step-by-Step:

-

Charge: In a dry glovebox, combine 2-chloropyridine (1.0 equiv) and spray-dried KF (2.0 equiv).

-

Solvate: Add anhydrous Sulfolane (0.5 M concentration). Add 18-crown-6 (0.1 equiv) to solubilize fluoride.[1][2]

-

Heat: Seal vessel and heat to 140–180°C for 12–24 hours. Note: The high temperature is required to overcome the activation energy of the fluoride attack.

-

Workup: Distillation is preferred due to the high boiling point of Sulfolane.[2] Alternatively, dilute with water and extract with

(fluoropyridines are volatile; avoid high-vac).[1][2]

-

3.3 Protocol B: Late-Stage C-H Fluorination (Radical)

Best for: 3-F Pyridines or complex scaffolds.

Direct fluorination of the pyridine ring at the C-3 position is difficult via

-

Mechanism: Radical cation formation followed by fluoride transfer.[2]

-

Reagents:

, -

Insight: This reaction often exhibits high regioselectivity for the C-2 or C-3 position depending on steric blocking and electronic bias of existing substituents.[1][2]

Case Studies in Drug Discovery

4.1 Enasidenib (IDHIFA): The Power of Trifluoromethylpyridine

Enasidenib is a first-in-class IDH2 inhibitor for acute myeloid leukemia (AML).[1][2]

-

Structural Feature: It contains a 6-(trifluoromethyl)pyridin-2-yl moiety.[1][2][4]

-

Design Rationale:

-

Metabolic Stability: The

group blocks the C-6 position from oxidation.[1][2] -

Hydrophobic Filling: The bulky

group occupies a specific hydrophobic pocket in the IDH2 dimer interface, enhancing potency ( -

Electronic Tuning: The electron-withdrawing pyrimidine/pyridine system tunes the acidity of the NH linker, optimizing hydrogen bond strength with the protein backbone.

-

4.2 [18F]3-Fluoro-4-aminopyridine: Diagnostic Imaging

While 4-aminopyridine (Fampridine) is used for Multiple Sclerosis, its rapid metabolism limits its utility as a PET tracer.[1][2]

-

Modification: Introduction of

at the C-3 position. -

Outcome: The 3-F substituent lowers the pKa of the adjacent amino group and the ring nitrogen. This subtle shift alters the biodistribution and CNS penetration profile while maintaining affinity for potassium channels, enabling its use as a myelin imaging agent.

Experimental Workflow: Metabolic Stability Assessment

To validate the "Fluorine Effect," researchers must compare the metabolic clearance of the fluorinated analog vs. the parent pyridine.

Protocol: Microsomal Stability Assay

-

Preparation: Prepare 10 mM stock solutions of Test Compound (Fluorinated Pyridine) and Reference (Parent Pyridine) in DMSO.

-

Incubation:

-

Sampling: Aliquot at

min. -

Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope-

Success Criterion: Fluorinated analog should show

extension in

-

References

-

Physicochemical Properties of Fluoropyridines PubChem. (2025).[2] 3-Fluoropyridine Compound Summary. [Link][1][2]

-

Enasidenib Structure & Pharmacology National Center for Biotechnology Information.[2] (2025).[1][2][3][5] Enasidenib (CID 89683805). [Link][1][2]

-

Late-Stage Fluorination Strategies Fier, P. S., & Hartwig, J. F. (2013).[1] Selective C-H Fluorination of Pyridines and Diazines Inspired by the Chichibabin Reaction. Science. (Contextualized via NIH snippet results). [Link]

-

Metabolic Stability of Fluorinated Heterocycles ChemRxiv. (2026).[2] On the Metabolic Stability of Fluorinated Small Molecules. [Link][2]

Sources

Comparative Analysis of 2-Amino and 4-Amino Bis(trifluoromethyl)pyridine Isomers: Structural, Physicochemical, and Synthetic Perspectives

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern pharmaceutical and agrochemical design. Among these privileged building blocks, bis(trifluoromethyl)aminopyridines offer profound modulation of lipophilicity, metabolic stability, and target binding affinity[1][2]. However, the regiochemistry of the exocyclic amino group—specifically whether it occupies the 2-position (ortho) or 4-position (para) relative to the pyridine nitrogen—dictates a massive divergence in the molecule's electronic distribution, basicity, and synthetic accessibility. This whitepaper provides an in-depth mechanistic analysis of these isomers, detailing the causality behind their physicochemical differences and providing self-validating synthetic protocols for their isolation.

Electronic Causality: The Isomeric Divide

To understand the reactivity of bis(trifluoromethyl)pyridines, one must first isolate the electronic effects of the amino group position. In unsubstituted aminopyridines, the basicity resides on the ring nitrogen, not the exocyclic amine[3]. The pKa of the conjugate acid of 4-aminopyridine is 9.17, whereas 2-aminopyridine is significantly less basic at 6.86[4].

The Causality of Basicity:

The lone pair of electrons on the exocyclic amine delocalizes into the

The Bis(trifluoromethyl) Effect:

When two trifluoromethyl (

Comparative Physicochemical Profiling

The quantitative differences between the two regioisomers dictate their utility in late-stage functionalization and biological targeting.

| Property | 2-Amino-bis( | 4-Amino-bis( | Unsubstituted 2-Amino | Unsubstituted 4-Amino |

| Ring N pKa (Conjugate Acid) | 6.86[4] | 9.17[4] | ||

| Nucleophilicity of | Low (Steric & Electronic hindrance) | Moderate (Para-resonance activated) | Moderate | High |

| Primary Synthetic Route | Cyclocondensation[6] | Chichibabin amination | Peroxidation/Nitration | |

| Hydrogen Bonding Motif | Bidentate donor/acceptor | Linear donor/acceptor | Bidentate | Linear |

| Metabolic Stability | Exceptionally High[2] | High | Low | Low |

Self-Validating Synthetic Protocols

Due to the extreme electron deficiency of the bis(trifluoromethyl)pyridine ring, standard amination protocols often fail. The following step-by-step methodologies provide field-proven routes to each isomer, engineered with built-in validation steps to ensure structural integrity.

Protocol A: Synthesis of 2-Amino-4,6-bis(trifluoromethyl)pyridine via

The 2-position of the highly electron-deficient pyridine ring is highly susceptible to Nucleophilic Aromatic Substitution (

-

Reagent Preparation: Charge a 200-mL high-pressure autoclave with 25 g of 2-chloro-4,6-bis(trifluoromethyl)pyridine and 85 g of 40% aqueous ammonia[5].

-

Pressurized Amination: Seal the autoclave and heat the mixture to 150 °C. Maintain this internal temperature and corresponding pressure for exactly 5 hours to drive the substitution against the sterically hindered 2-position[5].

-

Workup: Allow the reaction system to cool to ambient temperature. The product will precipitate. Filter the resultant crystals and wash thoroughly with cold distilled water to remove residual ammonium chloride[5].

-

Drying: Dry the crystals under high vacuum.

-

Validation & Quality Control:

-

Yield Check: Expect approximately 16.5 g of product[5].

-

Melting Point: Validate the isomer identity via melting point analysis; pure 2-amino-4,6-bis(trifluoromethyl)pyridine exhibits a sharp melting point of 70.8–71.2 °C[5].

-

Spectroscopy: Run a

NMR to confirm the presence of two distinct

-

Protocol B: Synthesis of 4-Amino-2,6-bis(trifluoromethyl)pyridine via Cyclocondensation

The 4-position is less amenable to direct

-

Enolate Generation: Generate the lithium enolate of ethyl 4,4,4-trifluoro-3-oxobutanoate in an anhydrous ether solvent at -78 °C.

-

Cyclocondensation Initiation: Introduce ammonium acetate to the reaction vessel in the presence of glacial acetic acid (AcOH)[6].

-

Thermal Cyclization: Gradually warm the mixture to reflux. The bifunctional nature of the enolate and the nitrogen source drives the formation of the pyridine core, directly yielding the 4-amino-2,6-bis(trifluoromethyl)pyridine architecture[6].

-

Workup: Neutralize the acetic acid carefully with saturated

, extract with ethyl acetate, dry over -

Validation & Quality Control:

-

Symmetry Check: Run a

NMR. The 4-amino-2,6-bis(trifluoromethyl)pyridine isomer possesses a

-

Reactivity and Application Workflows